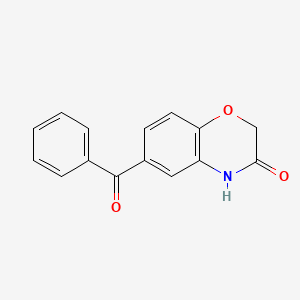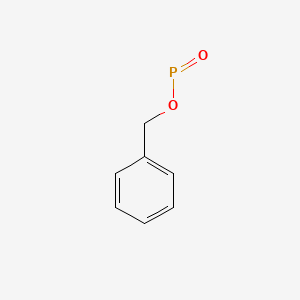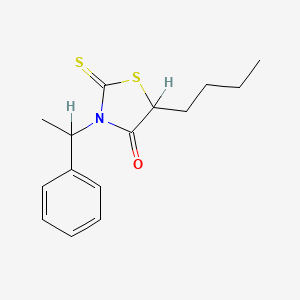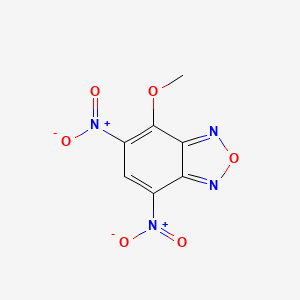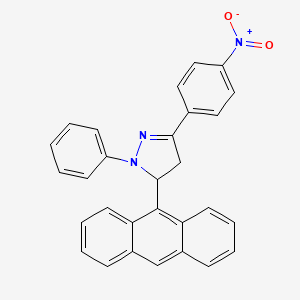
5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes anthracene, nitrophenyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of anthracene-9-carbaldehyde with 4-nitrophenylhydrazine and phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires refluxing for several hours to ensure complete reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene derivatives: Compounds containing the anthracene moiety, such as anthracene-9-carbaldehyde.
Nitrophenyl derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenylhydrazine.
Pyrazole derivatives: Compounds with the pyrazole ring, such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole.
Uniqueness
5-(Anthracen-9-YL)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of anthracene, nitrophenyl, and phenyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
21515-26-4 |
|---|---|
Molekularformel |
C29H21N3O2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
3-anthracen-9-yl-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C29H21N3O2/c33-32(34)24-16-14-20(15-17-24)27-19-28(31(30-27)23-10-2-1-3-11-23)29-25-12-6-4-8-21(25)18-22-9-5-7-13-26(22)29/h1-18,28H,19H2 |
InChI-Schlüssel |
WSPCKMJZEZZASI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


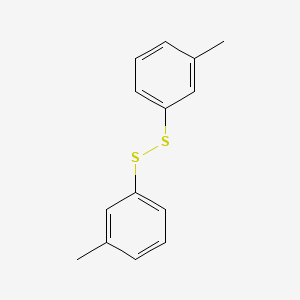
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
